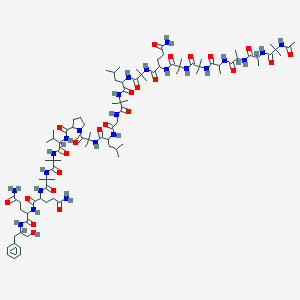

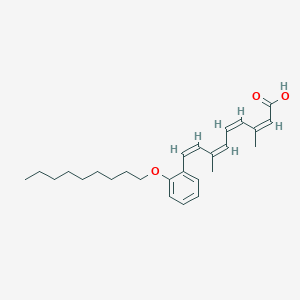

(2Z,4Z,6Z,8Z)-3,7-dimethyl-9-(2-nonoxyphenyl)nona-2,4,6,8-tetraenoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2Z,4Z,6Z,8Z)-3,7-dimethyl-9-(2-nonoxyphenyl)nona-2,4,6,8-tetraenoic acid is a synthetic compound that belongs to the family of carotenoids. It is also known as astaxanthin, which is a red pigment that is found in various marine organisms such as salmon, trout, shrimp, and krill. Astaxanthin has been shown to have numerous health benefits due to its potent antioxidant and anti-inflammatory properties.

作用機序

Astaxanthin's mechanism of action is primarily due to its potent antioxidant properties. It can scavenge free radicals and reactive oxygen species (ROS) that can cause oxidative damage to cells and tissues. Astaxanthin can also modulate various signaling pathways involved in inflammation and immune responses, which can help reduce inflammation and prevent chronic diseases.

Biochemical and Physiological Effects:

Astaxanthin has been shown to have numerous biochemical and physiological effects on the body. It can help improve cardiovascular health by reducing oxidative stress and inflammation, improving lipid profiles, and reducing blood pressure. Astaxanthin can also improve cognitive function and prevent neurodegenerative diseases by reducing oxidative stress and inflammation in the brain. Additionally, astaxanthin can help improve skin health by reducing UV-induced damage and improving skin elasticity and hydration.

実験室実験の利点と制限

Astaxanthin has several advantages for lab experiments. It is a potent antioxidant and anti-inflammatory agent, which can help reduce oxidative stress and inflammation in cells and tissues. Astaxanthin is also available in pure form, which makes it easy to use in various experiments. However, astaxanthin has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, astaxanthin can be unstable under certain conditions, which can affect its potency and efficacy.

将来の方向性

There are several future directions for astaxanthin research. One area of research is to investigate its potential use in the prevention and treatment of metabolic disorders such as obesity and type 2 diabetes. Astaxanthin has been shown to have beneficial effects on glucose metabolism and insulin sensitivity, which make it a promising candidate for metabolic disorders. Another area of research is to investigate its potential use in sports nutrition and performance. Astaxanthin has been shown to improve endurance and reduce muscle damage in athletes, which can improve performance. Finally, there is a need for more research on the safety and toxicity of astaxanthin, especially at high doses.

合成法

Astaxanthin is synthesized from the microalga Haematococcus pluvialis. The microalga is grown in large-scale outdoor cultures, and the astaxanthin is extracted from the cells using a solvent extraction method. The crude extract is then purified using various chromatographic techniques to obtain pure astaxanthin. Alternatively, astaxanthin can also be synthesized chemically using a Wittig reaction between a β-ketoester and an aldehyde.

科学的研究の応用

Astaxanthin has been extensively studied for its health benefits in various scientific research studies. It has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the prevention and treatment of various diseases such as cardiovascular disease, cancer, neurodegenerative diseases, and metabolic disorders. Astaxanthin has also been shown to have immunomodulatory effects, which can help boost the immune system and prevent infections.

特性

CAS番号 |

103009-91-2 |

|---|---|

製品名 |

(2Z,4Z,6Z,8Z)-3,7-dimethyl-9-(2-nonoxyphenyl)nona-2,4,6,8-tetraenoic acid |

分子式 |

C10H6BrI |

分子量 |

396.6 g/mol |

IUPAC名 |

(2Z,4Z,6Z,8Z)-3,7-dimethyl-9-(2-nonoxyphenyl)nona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C26H36O3/c1-4-5-6-7-8-9-12-20-29-25-17-11-10-16-24(25)19-18-22(2)14-13-15-23(3)21-26(27)28/h10-11,13-19,21H,4-9,12,20H2,1-3H3,(H,27,28)/b15-13-,19-18-,22-14-,23-21- |

InChIキー |

YICSHLQWGQTKJL-NGPIGFRJSA-N |

異性体SMILES |

CCCCCCCCCOC1=CC=CC=C1/C=C\C(=C/C=C\C(=C/C(=O)O)\C)\C |

SMILES |

CCCCCCCCCOC1=CC=CC=C1C=CC(=CC=CC(=CC(=O)O)C)C |

正規SMILES |

CCCCCCCCCOC1=CC=CC=C1C=CC(=CC=CC(=CC(=O)O)C)C |

同義語 |

3,7-dimethyl-9-(6-(nonyloxy)phenyl)-2,4,6,8-NTA all-E-3,7-dimethyl-9-(6-(nonyloxy)phenyl)-2,4,6,8-nonatetraenoic acid Ro 23-2895 Ro-23-2895 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。